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molecular formula C6H7IN2O2 B1298446 5-Iodo-1,3-dimethyluracil CAS No. 40738-83-8

5-Iodo-1,3-dimethyluracil

Cat. No. B1298446
M. Wt: 266.04 g/mol
InChI Key: XUUVRIXNFFFPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06380387B1

Procedure details

A mixture of 5-iodo uracil (22.2 mmol, 5.28 g) and powdered potassium carbonate (60 mmol, 10.3 g) in DMF (188 mL) was stirred for 24 h at room temperature and then methyl iodide (53.5 mmol, 3.33 mL) was added. Then, the reaction mixture was stirred for another 72 h at room temperature and was poured into water (150 mL) and ethyl acetate (150 mL). The layers were separated and the aqueous layer was extracted with ethyl acetate (2×100 mL). The combined extracts were washed with brine solution and dried over anhydrous magnesium sulfate. Filtration of the drying agent and concentration of the solvent gave crude solid which was crystallized from ethanol:water (3:1, 150:50 mL) and stored in the refrigerator overnight. The solids were collected by filtration and washed with ethanol:water mixture (3:1, 120 mL), water (30 mL), hexane (30 mL) and dried under vacuum to obtain 4.61 g (78%) of 1,3-dimethyl 5-iodo uracil as white needles (mp 226-228° C., Lit. 225-227° C., Synthetic communication 1988, 18, 855-867). EI-HRMS m/e calcd for C6H7IN2O2 (M+) 266.0021, found 266.0023.
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
Quantity
188 mL
Type
solvent
Reaction Step One
Quantity
3.33 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:3](=O)[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.[C:10](=[O:13])([O-])[O-].[K+].[K+].[CH3:16]I.O>CN(C=O)C.C(OCC)(=O)C>[CH3:16][N:4]1[CH:3]=[C:2]([I:1])[C:10](=[O:13])[N:6]([CH3:7])[C:5]1=[O:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
5.28 g
Type
reactant
Smiles
IC=1C(NC(NC1)=O)=O
Name
Quantity
10.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
188 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.33 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 24 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Then, the reaction mixture was stirred for another 72 h at room temperature
Duration
72 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration of the drying agent and concentration of the solvent
CUSTOM
Type
CUSTOM
Details
gave crude solid which
CUSTOM
Type
CUSTOM
Details
was crystallized from ethanol:water (3:1, 150:50 mL)
CUSTOM
Type
CUSTOM
Details
stored in the refrigerator overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with ethanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water mixture (3:1, 120 mL), water (30 mL), hexane (30 mL) and dried under vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CN1C(=O)N(C(=O)C(=C1)I)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.61 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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